molecular formula C8H6BrNO4 B12910520 3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- CAS No. 61982-46-5

3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-

Cat. No.: B12910520
CAS No.: 61982-46-5
M. Wt: 260.04 g/mol
InChI Key: QFQIIYCLRNBHKM-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-carbonyl)isoxazolidin-3-one is a heterocyclic compound that features both a furan ring and an isoxazolidinone moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom on the furan ring adds to its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromofuran-2-carbonyl)isoxazolidin-3-one can be achieved through various methods. One common approach involves the cyclization of β-alkynyl hydroxamic acids catalyzed by gold(I) complexes. For instance, the reaction of N-substituted α-alkynyl hydroxamic acids with gold(I) catalysts such as Au(PPh₃)SbF₆ under mild conditions results in the formation of isoxazolidin-3-ones . This method is advantageous due to its high selectivity and mild reaction conditions.

Industrial Production Methods: Industrial production of 2-(5-bromofuran-2-carbonyl)isoxazolidin-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly reagents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromofuran-2-carbonyl)isoxazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products:

    Oxidation: Formation of furan-2,3-diones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

2-(5-Bromofuran-2-carbonyl)isoxazolidin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(5-bromofuran-2-carbonyl)isoxazolidin-3-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown binding affinity to enzymes such as cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties . The compound may inhibit the enzyme’s activity by binding to its active site, thereby blocking the conversion of arachidonic acid to prostaglandins.

Comparison with Similar Compounds

Uniqueness: 2-(5-Bromofuran-2-carbonyl)isoxazolidin-3-one is unique due to the combination of the bromofuran and isoxazolidinone moieties, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

61982-46-5

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

2-(5-bromofuran-2-carbonyl)-1,2-oxazolidin-3-one

InChI

InChI=1S/C8H6BrNO4/c9-6-2-1-5(14-6)8(12)10-7(11)3-4-13-10/h1-2H,3-4H2

InChI Key

QFQIIYCLRNBHKM-UHFFFAOYSA-N

Canonical SMILES

C1CON(C1=O)C(=O)C2=CC=C(O2)Br

Origin of Product

United States

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